molecular formula C18H17N3OS B5578692 N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

N'-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide

Cat. No.: B5578692
M. Wt: 323.4 g/mol
InChI Key: JOFHKAAMBRUOJW-CPNJWEJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-ethyl-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide, commonly known as ETBH, is a synthetic compound that has been studied for its potential applications in scientific research. ETBH is a hydrazone derivative that has been synthesized through a multi-step process, and it has been found to exhibit interesting biological properties.

Scientific Research Applications

Catalysis

The compound 1,3,5-Tris(hydrogensulfato) benzene has been used as an efficient catalyst for the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), offering advantages such as excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).

Structural Characterization

(E)-N′-((Pyridin-2-yl)methylene)benzohydrazide has been synthesized and structurally characterized using X-ray diffraction, FT-IR, FT-Raman, and DFT methods, providing insights into its molecular structure and properties (Babu et al., 2014).

Magnetic and Photomagnetic Study

New iron(II) spin-crossover complexes with N₄O₂ coordination sphere, involving N'-((pyridin-2-yl)methylene)benzohydrazide derivatives, have been synthesized. Their magnetic properties and spin-crossover behaviors have been thoroughly investigated, highlighting their potential in materials science (Zhang et al., 2010).

Solar Cell Technology

The efficiency of polymer solar cells has been enhanced by using an electron-cascade acceptor material, demonstrating the potential of related chemical structures in improving renewable energy technologies (Cheng et al., 2014).

Corrosion Inhibition

2-Amino-N′-((thiophen-2-yl)methylene)benzohydrazide has been studied for its corrosion inhibition performance, showcasing the application of related compounds in protecting metals against corrosion (Singh et al., 2018).

Mechanism of Action

The mechanism of action of these compounds in biological systems can vary widely depending on their specific structure and functional groups. Some thiophene and pyrrole derivatives have shown pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions in the research of these compounds could involve the development of new synthesis methods, the exploration of their potential applications in various fields such as medicine and electronics, and the investigation of their safety and environmental impact .

Properties

IUPAC Name

N-[(E)-(5-ethylthiophen-2-yl)methylideneamino]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c1-2-16-9-10-17(23-16)13-19-20-18(22)14-5-7-15(8-6-14)21-11-3-4-12-21/h3-13H,2H2,1H3,(H,20,22)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHKAAMBRUOJW-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C=NNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(S1)/C=N/NC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.